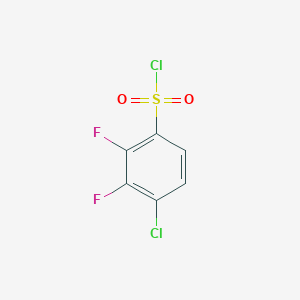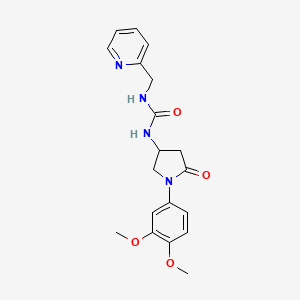
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as DMPOPU, is a synthetic compound with potential therapeutic applications in various fields of medicine. DMPOPU is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Anticancer Activity
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds related to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects, with some showing potent inhibitory activity comparable to the positive-control sorafenib, highlighting their potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).
Electron Transfer and Hydrogen Bonding
Research on urea derivatives has explored their role in electron transfer across multiple hydrogen bonds and their potential in forming dimeric structures through self-complementary hydrogen-bonding motifs. These studies provide insights into the structural integrity and electron transfer capabilities of urea-based compounds, suggesting their applicability in designing molecules with specific electronic properties (Pichlmaier et al., 2009).
Site of Lithiation
Investigations into the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, which are structurally similar to the subject urea derivative, reveal the control of lithiation sites. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, aiding in the development of targeted synthetic strategies for complex organic molecules (Smith et al., 2013).
Nonlinear Optical Properties
A novel chalcone derivative structurally related to the subject compound has been studied for its electronic, optical, and nonlinear optical properties. Such research underscores the potential of urea derivatives in optoelectronic device fabrications, highlighting their significance in the development of materials with superior optical properties (Shkir et al., 2018).
Complexation and Unfolding
The synthesis and conformational studies of heterocyclic ureas reveal their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is instrumental in understanding the folding dynamics of small molecules and their interactions, paving the way for designing novel biomimetic materials and foldamers (Corbin et al., 2001).
Anion Binding
Ureido-pyridyl ligands, including compounds similar to the subject molecule, have been synthesized and studied for their solid-state anion binding properties. Such research contributes to the understanding of molecular recognition and the design of sensors and materials for specific ion detection (Marivel et al., 2011).
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-26-16-7-6-15(10-17(16)27-2)23-12-14(9-18(23)24)22-19(25)21-11-13-5-3-4-8-20-13/h3-8,10,14H,9,11-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUTVFFNUNSHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

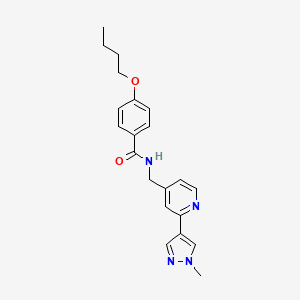
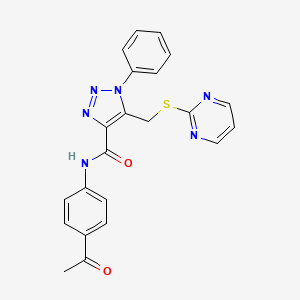



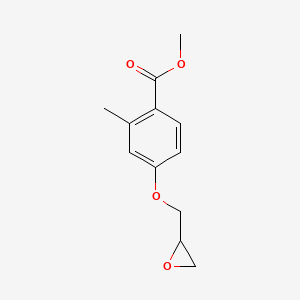
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)
![Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2474693.png)
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)

![N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2474696.png)
